(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride
Overview
Description
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-2-phenylpyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methyl-2-phenylpyrrolidine, formaldehyde, hydrogen chloride.
Reaction: The starting materials are reacted under controlled temperature and pressure conditions.
Product Isolation: The product, this compound, is isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the phenyl and methyl substitutions.
N-Methylpyrrolidine: Similar structure but lacks the phenyl group.
Phenylpyrrolidine: Contains the phenyl group but lacks the methyl substitution.
Uniqueness
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and methyl groups enhances its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
(1-methyl-2-phenylpyrrolidin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14-8-7-11(9-13)12(14)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSQKNXCYHPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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